molecular formula C20H30O5 B593036 17-trans Prostaglandin E3 CAS No. 210979-33-2

17-trans Prostaglandin E3

Cat. No. B593036
CAS RN: 210979-33-2
M. Wt: 350.455
InChI Key: CBOMORHDRONZRN-YYFRSVFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“17-trans Prostaglandin E3” is an isomer of PGE3 which could theoretically result from the COX metabolism of dietary trans-fatty acids . It is a specialty product for proteomics research . The molecular formula is C20H30O5 and the molecular weight is 350.5 .


Synthesis Analysis

Prostaglandins, including “17-trans Prostaglandin E3”, have been synthesized using a concise chemoenzymatic method . This method involves a series of reactions including bromohydrin formation, nickel-catalyzed cross-couplings, and Wittig reactions . Another study reported a unified synthesis of prostaglandins from a readily available dichloro-containing bicyclic ketone .


Molecular Structure Analysis

The “17-trans Prostaglandin E3” molecule contains a total of 55 bonds. There are 25 non-H bonds, 5 multiple bonds, 11 rotatable bonds, 5 double bonds, 1 five-membered ring, 1 carboxylic acid (aliphatic), 1 ketone (aliphatic), 3 hydroxyl groups, and 2 secondary alcohols .


Chemical Reactions Analysis

Prostaglandins, including “17-trans Prostaglandin E3”, have a unique and intricate molecular structure that underlies their diverse physiological functions . They possess a central five-membered ring and two long hydrophobic hydrocarbon chains, often referred to as "side chains" . The presence and position of double bonds within their hydrocarbon chains impact the prostaglandin’s stability and reactivity .


Physical And Chemical Properties Analysis

The molecular formula of “17-trans Prostaglandin E3” is C20H30O5 and the molecular weight is 350.5 .

Scientific Research Applications

  • Receptor Interaction and Cellular Signaling : Prostaglandin E2, closely related to PGE3, acts through distinct receptor subtypes (EP1, EP2, EP3, EP4), which are involved in various cellular signaling pathways. The interaction with these receptors can lead to changes in cyclic AMP concentration and calcium ion levels in cells (Yang et al., 1993), (An et al., 1994).

  • Role in Immune System : PGE2, and by extension, PGE3, have a role in the immune system, particularly in the differentiation and function of Th17 cells, a type of T helper cell involved in autoimmune diseases and inflammation (Boniface et al., 2009).

  • Involvement in Inflammatory Responses : The prostaglandin E receptors, including those responsive to PGE2, are involved in various physiological and pathological responses such as cardiovascular homeostasis and inflammation (Sugimoto & Narumiya, 2007), (Funk, 2001).

  • Cancer and Cellular Proliferation : PGE2 receptors, particularly EP1, are implicated in cancer and cellular proliferation. For instance, in hepatocellular carcinoma, PGE2 can stimulate cell invasion and migration via the EP1 receptor (Bai et al., 2014).

  • Modulation of Gene Expression : EP3 receptors, which are a target for PGE2, can modulate gene expression, suggesting a role in the regulation of various cellular processes (Gobeil et al., 2003).

Safety And Hazards

“17-trans Prostaglandin E3” is not for human or veterinary use . For more detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the manufacturer .

properties

IUPAC Name

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S,5E)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3-4,6-7,12-13,15-17,19,21,23H,2,5,8-11,14H2,1H3,(H,24,25)/b6-3+,7-4-,13-12+/t15-,16+,17+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOMORHDRONZRN-YYFRSVFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17-trans Prostaglandin E3

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